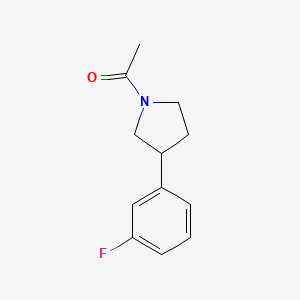

6-Butyl-2-methylpyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

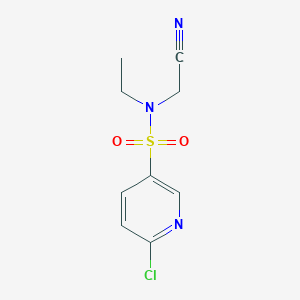

6-Butyl-2-methylpyridin-3-amine is a chemical compound with the CAS Number: 1692608-20-0 . It has a molecular weight of 164.25 . The compound is stored at room temperature and is available in powder form . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of this compound could potentially involve various methods such as reduction of nitriles or amides, S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N2/c1-3-4-5-9-6-7-10 (11)8 (2)12-9/h6-7H,3-5,11H2,1-2H3 . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and diverse, depending on the conditions and reagents involved. For instance, it could undergo reactions involving alkyl groups, S N 2 reactions of alkyl halides, ammonia and other amines .Physical And Chemical Properties Analysis

This compound has a melting point of 61-63°C . It is a powder at room temperature .Applications De Recherche Scientifique

Antihypertensive Activity

6-Arylpyrido[2,3-d]pyrimidin-7-amine derivatives, related to 6-Butyl-2-methylpyridin-3-amine, have been investigated for their antihypertensive activity. These compounds have shown efficacy in lowering blood pressure to normotensive levels in spontaneously hypertensive rats through a gradual and sustained manner. The structure-activity relationship studies highlight the impact of modifications on the pyridopyrimidine ring and the 6-aryl group on antihypertensive activity (Bennett et al., 1981).

CO2 Capture

The reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide leads to a new ionic liquid incorporating an amine group. This liquid demonstrates efficiency in reversibly capturing CO2, forming a carbamate salt. Its nonvolatile nature and capacity to function without water make it a promising candidate for CO2 capture applications (Bates et al., 2002).

Catalysis and Polymerization

Complexes derived from aminopyridines, similar to this compound, have found applications in catalysis, including the activation of aryl chlorides and polymerization of silanes. These compounds, through their unique structural features, enable catalytic activities that are efficient in Suzuki cross-coupling reactions and polymerization processes, leading to the development of novel materials (Deeken et al., 2006).

Environmental Implications

Primary aliphatic amines, similar in structure to this compound, have been studied for their role in aerosol formation when oxidized by NO3 radicals. These studies are crucial for understanding the environmental impact of nitrogen-containing compounds and their contribution to nighttime PM loadings in rural areas, highlighting the significant atmospheric chemistry involving such amines (Malloy et al., 2008).

Organic Synthesis and Material Science

The modification of N-linked carbohydrates with derivatives including amines showcases the utility of such compounds in enhancing mass spectrometric analysis, which is vital for the structural elucidation of complex biomolecules. This research contributes to the broader understanding of biomolecular interactions and the development of analytical techniques (Harvey, 2000).

Safety and Hazards

The safety information for 6-Butyl-2-methylpyridin-3-amine indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Orientations Futures

The future directions for research on 6-Butyl-2-methylpyridin-3-amine could involve further exploration of its synthesis, properties, and potential applications. For instance, there could be potential for the development of novel pyridine derivatives via Suzuki cross-coupling reactions . Further studies could also explore its potential biological activities and applications in various fields .

Propriétés

IUPAC Name |

6-butyl-2-methylpyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-3-4-5-9-6-7-10(11)8(2)12-9/h6-7H,3-5,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGSWZVOHXHTOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(C=C1)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1692608-20-0 |

Source

|

| Record name | 6-butyl-2-methylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2967874.png)

![ethyl 3-(2-(2-(2,4-dimethylphenyl)-8-methoxy-3-oxo-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamido)benzoate](/img/structure/B2967877.png)

![2-(2,4-dichlorophenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2967879.png)

![N-(3-methoxypropyl)-4-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzamide](/img/structure/B2967881.png)

![3-(4-(difluoromethoxy)phenyl)-2-phenyl-5-(2-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2967882.png)

![N-(4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2967883.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![2-Chloro-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylacetamide](/img/structure/B2967892.png)

![6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione;hydrochloride](/img/structure/B2967893.png)

![Ethyl 2-(2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2967894.png)